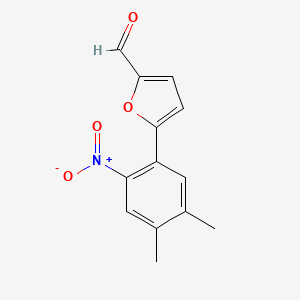

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is a compound belonging to the class of arylfuran derivatives These compounds are characterized by the presence of a furan ring substituted with an aryl group The specific structure of this compound includes a furan ring bonded to a 4,5-dimethyl-2-nitrophenyl group at the 5-position and an aldehyde group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. In this reaction, 1-bromo-4,5-dimethyl-2-nitrobenzene is reacted with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst, such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like potassium carbonate. The reaction is typically carried out in a solvent mixture of dimethoxyethane, ethanol, and water under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to optimize the synthesis process for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carboxylic acid.

Reduction: 5-(4,5-Dimethyl-2-aminophenyl)furan-2-carbaldehyde.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: Used in the synthesis of polymeric materials and as a modifying agent in various chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is not fully understood. its biological activity is likely due to the presence of the nitro and aldehyde functional groups, which can interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Methyl-2-nitrophenyl)furan-2-carbaldehyde: Similar structure but with a single methyl group.

5-(2-Nitrophenyl)furan-2-carbaldehyde: Lacks the methyl groups present in 5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde.

Uniqueness

This compound is unique due to the presence of both methyl groups and the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

5-(4,5-Dimethyl-2-nitrophenyl)furan-2-carbaldehyde is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a nitrophenyl group and two methyl groups at the 4 and 5 positions. This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Activity :

- The compound has been investigated for its ability to inhibit bacterial growth. It is thought to interfere with bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity and viability.

Anticancer Activity :

- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This effect is likely mediated through the inhibition of specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. The results indicated that this compound exhibited significant activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (16 µg/mL) |

| Escherichia coli | 64 | Ciprofloxacin (32 µg/mL) |

| Pseudomonas aeruginosa | 128 | Gentamicin (64 µg/mL) |

Anticancer Studies

In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines. A notable case study involved human breast cancer cells (MCF-7), where treatment with the compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Studies

-

Case Study on Antimicrobial Activity :

- In a controlled laboratory setting, researchers tested the efficacy of the compound against multidrug-resistant strains of bacteria. The results confirmed its potential as a novel antimicrobial agent, particularly against strains resistant to conventional treatments.

-

Case Study on Anticancer Activity :

- A study conducted on mice models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. This suggests a promising therapeutic application in oncology.

Propiedades

IUPAC Name |

5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-5-11(12(14(16)17)6-9(8)2)13-4-3-10(7-15)18-13/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFBIXLIJOSHED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.